4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one
Description
4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one (CAS 21487-14-9) is a 1,4-diazepan-5-one derivative featuring dual substitutions: a benzyl group at the N4 position and a [6-(trifluoromethyl)-3-pyridinyl]methyl group at the N1 position . The trifluoromethyl-pyridinyl substituent enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry, particularly for central nervous system (CNS) or oncology applications .
Properties
CAS No. |
909659-37-6 |
|---|---|
Molecular Formula |
C19H20F3N3O |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-benzyl-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)17-7-6-16(12-23-17)13-24-9-8-18(26)25(11-10-24)14-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2 |
InChI Key |
ARSHESJQCZFFML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1=O)CC2=CC=CC=C2)CC3=CN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one typically involves multiple steps, starting with the preparation of the diazepan ring, followed by the introduction of the benzyl and pyridinyl groups. Common reagents used in these reactions include benzyl chloride, trifluoromethylpyridine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to drive the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly at the benzyl and pyridinyl positions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups at the benzyl or pyridinyl positions.
Scientific Research Applications
4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the diazepan ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
1-Benzyl-1,4-diazepan-5-one
- Core : 1,4-diazepan-5-one.
- Substituents : A single benzyl group at N1.
- Key Features : Simpler structure with lower molecular weight (218.3 g/mol) and predicted logP of ~1.2. Primarily used as a pharmaceutical intermediate .
- Synthetic Route: Alkylation of the diazepanone core with benzyl halides .
4-Benzyl-1-{[6-(Trifluoromethyl)-3-Pyridinyl]Methyl}-1,4-Diazepan-5-One
- Core : 1,4-diazepan-5-one.
- Substituents : Benzyl (N4) and [6-(trifluoromethyl)-3-pyridinyl]methyl (N1).
- Key Features: Higher molecular weight (~423.4 g/mol) and logP (~2.5) due to the trifluoromethyl-pyridinyl group.
- Synthetic Route : Sequential alkylation steps using benzyl and 6-(trifluoromethyl)pyridin-3-ylmethyl halides .
Functional and Therapeutic Comparisons
Sarolaner and Lotilaner (Isoxazoline Derivatives)
- Core : Isoxazoline (five-membered ring with O and N).
- Substituents : Trifluoromethyl and aryl groups.
- Key Features : High molecular weight (~542.8 g/mol) and logP (~4.0). Used as veterinary ectoparasiticides targeting invertebrate GABA receptors .
- Contrast: Unlike the diazepanone core, isoxazoline derivatives exhibit rigid planar structures, favoring arthropod-specific toxicity .
Befetupitant (Benzeneacetamide Derivative)
Physicochemical and Pharmacokinetic Profiles
| Compound | Molecular Weight (g/mol) | Predicted logP | Therapeutic Area | Key Structural Feature |
|---|---|---|---|---|
| Target Compound | 423.4 | ~2.5 | Potential CNS/Oncology | Dual benzyl/trifluoromethyl-pyridinyl |
| 1-Benzyl-1,4-diazepan-5-one | 218.3 | ~1.2 | Pharmaceutical Intermediate | Single benzyl substitution |
| Sarolaner | 542.8 | ~4.0 | Veterinary Ectoparasiticide | Isoxazoline core with trifluoromethyl |
| Befetupitant | 565.6 | ~3.8 | Antidepressant | Benzeneacetamide with morpholinyl-pyridinyl |
Structural Analogues in Patent Literature ()
- Tyclopyrazoflor: Features a pyridinyl-thiazolyl scaffold. Contrasts with the diazepanone core but shares trifluoromethyl groups, suggesting insecticidal activity via nicotinic acetylcholine receptor modulation .
- Acynonapyr and Tigolaner: Contain imidazo-pyridine or tetrahydropyran cores. Highlight the importance of trifluoromethyl groups in enhancing pesticidal activity .
Biological Activity
4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one is a synthetic compound belonging to the diazepane class, characterized by its unique structural features including a benzyl group and a trifluoromethyl-substituted pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating key signaling pathways involved in various diseases, including cancer.
Chemical Structure and Properties
The molecular formula of 4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one is , with a molecular weight of approximately 357.34 g/mol. The trifluoromethyl group contributes significantly to the compound's lipophilicity and biological activity, making it a subject of interest for further pharmacological studies.
Hedgehog Signaling Pathway Inhibition
Research indicates that 4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one acts as an inhibitor of the Hedgehog signaling pathway , which plays a crucial role in developmental processes and tumorigenesis. Aberrant activation of this pathway is implicated in various cancers, making it a promising target for therapeutic intervention. In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of cancer cell lines characterized by dysregulated Hedgehog signaling, suggesting its potential as an anticancer agent.
Binding Affinity Studies
Binding affinity studies have shown that 4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one interacts with specific proteins involved in cell signaling. These interactions are critical for understanding the compound's mechanism of action and potential side effects when used therapeutically. Preliminary data suggest significant binding affinities to targets associated with metabolic pathways and cell growth regulation.
Comparative Analysis with Related Compounds
The biological activity of 4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one can be compared with other structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methyl-1,4-diazepan-5-one | Contains a methyl group instead of benzyl | Potential anxiolytic effects |
| Trifluoromethylbenzamide | Lacks the diazepane structure but has trifluoromethyl groups | Known for anti-inflammatory properties |
| Pyridine derivatives (e.g., 6-methylpyridine) | Similar nitrogen-containing heterocycles | Various biological activities including anti-cancer |
The unique combination of the diazepan structure with a trifluoromethyl-substituted pyridine enhances the selectivity and potency of 4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one compared to simpler analogs.
Case Studies
Several case studies have explored the pharmacological potential of similar compounds within the diazepane class:
- Anxiolytic Effects : A study on related diazepane derivatives indicated their potential as anxiolytics without the tolerance issues commonly associated with traditional benzodiazepines. This suggests that modifications like those found in 4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one may lead to improved therapeutic profiles .
- Cancer Cell Line Studies : In vitro experiments using various cancer cell lines have shown that compounds with similar structural motifs can inhibit cell proliferation and induce apoptosis through modulation of key signaling pathways, including Hedgehog and PI3K/AKT pathways. These findings support the hypothesis that 4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one may exhibit similar effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
